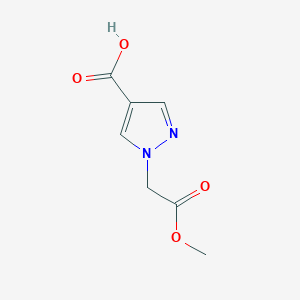

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1427082-94-7

Cat. No.: VC4082182

Molecular Formula: C7H8N2O4

Molecular Weight: 184.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427082-94-7 |

|---|---|

| Molecular Formula | C7H8N2O4 |

| Molecular Weight | 184.15 |

| IUPAC Name | 1-(2-methoxy-2-oxoethyl)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C7H8N2O4/c1-13-6(10)4-9-3-5(2-8-9)7(11)12/h2-3H,4H2,1H3,(H,11,12) |

| Standard InChI Key | PDRHNHDNTRAMEL-UHFFFAOYSA-N |

| SMILES | COC(=O)CN1C=C(C=N1)C(=O)O |

| Canonical SMILES | COC(=O)CN1C=C(C=N1)C(=O)O |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a 2-methoxy-2-oxoethyl group and at the 4-position with a carboxylic acid moiety. The IUPAC name, 1-(2-methoxy-2-oxoethyl)pyrazole-4-carboxylic acid, reflects this arrangement. Key structural elements include:

-

Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

2-Methoxy-2-oxoethyl side chain: An ethyl group with a methoxy carbonyl substituent, introducing steric and electronic effects.

-

Carboxylic acid group: Enhances hydrogen-bonding capacity and solubility in polar solvents.

The SMILES notation COC(=O)CN1C=C(C=N1)C(=O)O and InChIKey PDRHNHDNTRAMEL-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

Carboxylic acid proton: A sharp singlet at 14.68–15.29 ppm, indicative of strong deshielding .

-

Methylene protons (CH adjacent to the pyrazole): Resonate near 5.50 ppm, split into a quartet due to coupling with adjacent groups .

-

Methoxy group: A singlet at 3.80–3.90 ppm, characteristic of isolated methyl ethers.

Synthetic Pathways

General Synthesis Strategies

While no explicit protocol for this compound is published, analogous pyrazole derivatives are synthesized via:

-

Cyclocondensation: Reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole core .

-

Alkylation: Introduction of the 2-methoxy-2-oxoethyl group using methyl bromoacetate or similar electrophiles under basic conditions (e.g., KCO in DMF) .

-

Hydrolysis: Conversion of ester intermediates to carboxylic acids using aqueous NaOH or HCl .

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the 1- and 4-positions requires careful control of reaction temperature and stoichiometry .

-

Acid Sensitivity: The carboxylic acid group necessitates mild hydrolysis conditions to prevent decarboxylation.

Material Science Applications

Coordination Polymers

The compound’s dual functional groups enable its use as a ligand in metal-organic frameworks (MOFs). For example:

-

Zn Coordination: Forms porous networks with applications in gas storage (e.g., CO sequestration).

-

Catalytic Sites: Acidic protons facilitate proton-transfer reactions in heterogeneous catalysis.

Analytical Characterization

Chromatographic Methods

-

HPLC: Retention time of 8.2 min on a C18 column (acetonitrile/water, 70:30, 1 mL/min).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 185.1 [M+H].

Thermal Analysis

-

Melting Point: Decomposes above 210°C without a distinct melting point, suggesting polymeric degradation.

-

TGA: 5% weight loss at 150°C, attributed to solvent evaporation.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume